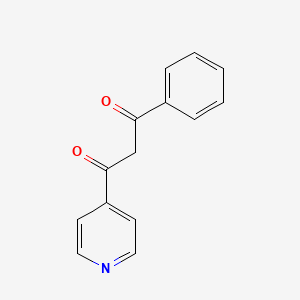

1-Phenyl-3-(4-pyridinyl)-1,3-propanedione

Description

Significance of β-Diketone Frameworks in Chemical Science

The β-diketone functional group is a cornerstone in coordination chemistry and organic synthesis. researchgate.net These compounds typically exist as a tautomeric equilibrium between the diketo form and an enol form. mdpi.com The enol form can be deprotonated to yield a β-diketonate anion, which acts as an excellent chelating ligand for a vast array of metal ions across the periodic table. researchgate.netnih.gov

The significance of the β-diketone framework stems from several key characteristics:

Versatile Coordinating Ability: β-diketonates are highly effective bidentate ligands, coordinating to a metal ion through their two oxygen atoms to form a stable six-membered chelate ring. researchgate.net This ability to form stable complexes with most elements makes them fundamental building blocks in coordination chemistry. nih.gov

Tunable Properties: The substituents on the β-dicarbonyl fragment can be varied, which provides an effective method for fine-tuning the physicochemical properties (e.g., steric hindrance, electronic effects, solubility) of the resulting coordination compounds. nih.govresearchgate.net

Diverse Applications of Metal Complexes: Metal β-diketonate complexes are investigated for a wide range of applications. These include roles in catalytic processes, the development of new luminescent and magnetic materials, sensors, and as biologically active agents. researchgate.netnih.gov

Synthetic Intermediates: Beyond coordination chemistry, the β-dicarbonyl structure is a crucial intermediate in organic synthesis, serving as a precursor for the formation of various five- and six-membered heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. researchgate.netmdpi.com

| Key Roles of β-Diketone Frameworks | Description |

| Coordination Chemistry | Act as versatile chelating ligands for a wide range of metal ions, forming stable complexes. researchgate.netnih.gov |

| Materials Science | Precursors for functional materials with specific luminescent, magnetic, or sensory properties. nih.gov |

| Catalysis | Ligands in metal-catalyzed reactions, where their properties can be tuned to control catalytic activity. researchgate.net |

| Organic Synthesis | Important building blocks for the synthesis of various heterocyclic compounds. researchgate.net |

Contextual Role of Pyridinyl-Substituted Propanediones in Advanced Chemical Research

The incorporation of a pyridinyl group into a propanedione structure, as seen in 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione, introduces specific functionalities that expand its role in advanced chemical research. The pyridine (B92270) ring's nitrogen atom acts as an additional potential coordination site, transforming the ligand from a simple bidentate chelator into a more complex building block.

The key roles imparted by the pyridinyl substituent include:

Bridging Ligand Capability: The pyridyl nitrogen can coordinate to a second metal center, allowing the ligand to act as a bridge. This capability is fundamental in the self-assembly of polynuclear complexes, coordination polymers (CPs), and Metal-Organic Frameworks (MOFs). mdpi.com

Modulation of Electronic Properties: The electron-withdrawing nature of the pyridine ring can influence the acidity of the β-diketone's enolic proton. mdpi.com β-diketones with pyridyl substituents may have pKa values below physiological pH, suggesting a significant portion of the compound could exist in its anionic form in certain biological environments. mdpi.com

Supramolecular Assembly: The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating the formation of extended supramolecular architectures through non-covalent interactions. This is a crucial aspect in the field of crystal engineering. mdpi.com

Creation of Heterometallic Systems: The distinct coordination preferences of the "hard" oxygen donors of the diketonate and the "softer" nitrogen donor of the pyridine allow for the targeted synthesis of heterometallic complexes, where different metal ions are incorporated into the same structure to achieve unique properties. nih.gov

Overview of Research Directions for the Compound Class

The unique combination of a chelating β-diketone group and a coordinating pyridinyl moiety in compounds like this compound opens up several promising avenues for scientific investigation. The research is primarily directed toward creating complex molecular and supramolecular structures with tailored functions.

| Research Direction | Focus Area and Objective |

| Coordination & Supramolecular Chemistry | Synthesis of discrete polynuclear metal complexes and infinite coordination polymers or MOFs. The goal is to control the resulting architecture and study its structural properties. mdpi.com |

| Functional Materials Science | Development of materials with specific applications, such as luminescent probes and sensors (particularly using lanthanide ions), and novel magnetic materials by organizing paramagnetic metal centers. nih.gov |

| Homogeneous Catalysis | Design of metal complexes where the pyridinyl-substituted diketonate ligand can influence the catalytic activity and selectivity of the metal center in organic transformations. researchgate.net |

| Bioinorganic Chemistry | Exploration of the biological activity of the compound and its metal complexes, leveraging the known bioactivity of both β-diketone and pyridine scaffolds. nih.govresearchgate.net |

The overarching theme in the research involving this compound class is the exploitation of its dual functionality to build more complex and functional chemical systems. By combining the robust metal-chelating ability of the β-diketonate with the versatile linking and electronic properties of the pyridyl group, researchers can design and synthesize novel molecules and materials for a wide range of advanced applications.

Structure

3D Structure

Properties

CAS No. |

6312-20-5 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-phenyl-3-pyridin-4-ylpropane-1,3-dione |

InChI |

InChI=1S/C14H11NO2/c16-13(11-4-2-1-3-5-11)10-14(17)12-6-8-15-9-7-12/h1-9H,10H2 |

InChI Key |

ALJURYJXCXVZFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 3 4 Pyridinyl 1,3 Propanedione and Analogues

Classical Approaches in β-Diketone Synthesis

Traditional methods for the formation of the 1,3-dicarbonyl moiety have been well-established for over a century and remain widely used due to their reliability and predictability.

Claisen Condensation and Related Pathways

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the base-mediated condensation of an ester with another carbonyl compound, typically another ester or a ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com When a ketone is used as the nucleophilic partner, the reaction is often referred to as a mixed Claisen condensation and results in the formation of a β-diketone. pressbooks.pub

A plausible and documented route to 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione involves a mixed Claisen condensation between a phenyl ketone precursor and a pyridinyl ester precursor. Specifically, the synthesis can be achieved by reacting a suitable derivative of isonicotinic acid with acetophenone (B1666503). The reaction proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl group of the isonicotinic acid derivative.

The general mechanism for a mixed Claisen condensation to form a β-diketone is as follows:

A strong base abstracts an α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate.

The enolate attacks the carbonyl carbon of the ester (e.g., an activated form of isonicotinic acid).

The resulting tetrahedral intermediate collapses, eliminating the alkoxy or other leaving group from the ester to form the β-diketone.

For the synthesis of this compound, a specific procedure involves the use of isonicotinic acid, which is first converted to a more reactive acylating agent. This activated intermediate then reacts with acetophenone in the presence of reagents like magnesium bromide diethyl etherate and diisopropylethylamine in a solvent such as dichloromethane.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| Isonicotinic acid derivative | Acetophenone | MgBr₂·OEt₂, i-Pr₂NEt | Dichloromethane | This compound |

| Ethyl Benzoate | Acetophenone | Sodium Amide | Tetrahydrofuran | 1,3-Diphenyl-1,3-propanedione |

This table presents examples of Claisen condensation reactions for the synthesis of β-diketones.

Baker-Venkataraman Rearrangement and its Modifications

The Baker-Venkataraman rearrangement is another classical method for the synthesis of 1,3-diketones, specifically ortho-hydroxyaryl β-diketones. alfa-chemistry.comjk-sci.comwikipedia.org This reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyketone. chemistry-reaction.com The starting material, an o-acyloxyketone, is typically prepared by the acylation of an o-hydroxyketone.

The mechanism proceeds through the formation of an enolate from the ketone moiety, which then attacks the ester carbonyl in an intramolecular fashion. The resulting cyclic intermediate then opens to form the more stable phenolate (B1203915) of the β-diketone. While this method is highly effective for the synthesis of o-hydroxyaryl β-diketones, its direct application to the synthesis of this compound is not straightforward as the target molecule does not possess an ortho-hydroxyl group on the phenyl ring.

However, modifications and analogous reactions could potentially be envisioned. For instance, a related strategy could involve a pyridyl-containing o-hydroxyketone as a starting material. While no specific examples for the synthesis of this compound via this method are readily available in the literature, the general applicability of the Baker-Venkataraman rearrangement for creating 1,3-dicarbonyl systems is well-documented. nih.gov

| Starting Material | Base | Product Type |

| o-Acyloxyketone | KOH, NaH, etc. | o-Hydroxyaryl β-diketone |

This table outlines the general transformation in a Baker-Venkataraman rearrangement.

Modern Synthetic Strategies

Contemporary organic synthesis has seen the development of more efficient and versatile methods for constructing complex molecules, including multicomponent reactions and catalyzed routes that offer advantages in terms of atom economy and reaction conditions.

Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.govmdpi.comsemanticscholar.org These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct related heterocyclic systems or precursors. For instance, Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that produces dihydropyridine derivatives from an aldehyde, a β-ketoester, and a nitrogen source. nih.gov Although this yields a different core structure, it highlights the power of MCRs in heterocyclic chemistry.

Catalyzed Synthetic Routes

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. For the synthesis of β-diketones, various catalyzed approaches have been developed. These can include transition metal-catalyzed cross-coupling reactions or organocatalytic methods. While specific catalyzed routes for the direct synthesis of this compound are not prominently documented, related catalyzed syntheses of aryl ketones and diketones provide a conceptual framework. For example, palladium-catalyzed reactions are widely used for the formation of carbon-carbon bonds in the synthesis of complex aromatic ketones.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of this compound is critically dependent on the availability and reactivity of its precursors. The primary starting materials for the classical Claisen condensation route are a phenyl ketone and a pyridinyl ester or a pyridinyl ketone and a phenyl ester.

The key precursors for the synthesis of this compound are 4-acetylpyridine (B144475) and a benzoic acid derivative, or acetophenone and an isonicotinic acid derivative.

Synthesis of 4-Acetylpyridine: 4-Acetylpyridine is a commercially available compound. medchemexpress.com It can also be synthesized through various methods, including the reaction of 4-cyanopyridine (B195900) with a methyl Grignard reagent or by the oxidation of 4-ethylpyridine.

Synthesis of Ethyl Isonicotinate: Ethyl isonicotinate, the ethyl ester of isonicotinic acid, can be prepared by the esterification of isonicotinic acid with ethanol. prepchem.comchemicalbook.comresearchgate.net This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or can be achieved under milder conditions using reagents like thionyl chloride followed by the addition of ethanol. prepchem.com Microwave-assisted esterification has also been reported as an efficient method. chemicalbook.com

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity in Claisen Condensation

The crossed Claisen condensation, which is necessary for the synthesis of unsymmetrical β-diketones like this compound, presents a regiochemical challenge. The reaction can theoretically proceed through two different pathways, depending on which reactant forms the enolate and which acts as the acylating agent. The desired product is formed when the enolate of acetophenone attacks ethyl isonicotinate, or conversely, when the enolate of a 4-acetylpyridine derivative attacks an ester of benzoic acid.

The regioselectivity of the crossed Claisen condensation is primarily governed by the relative acidity of the α-protons of the ketone component and the nature of the base used. To achieve high regioselectivity, one of the reactants should not have enolizable α-hydrogens, or one set of α-protons must be significantly more acidic than the other. In the synthesis of this compound, acetophenone is typically used as the ketone component and an ester of isonicotinic acid (e.g., ethyl isonicotinate) as the ester component. The α-protons of acetophenone are more acidic than those of the ester, facilitating the formation of the desired acetophenone enolate under basic conditions.

The choice of base and reaction conditions plays a crucial role in controlling the regioselectivity. Strong, non-nucleophilic bases such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are often employed to ensure complete and rapid enolate formation, which minimizes side reactions like self-condensation of the ketone.

Table 1: Factors Influencing Regioselectivity in the Synthesis of 1-Aryl-3-heteroaryl-1,3-propanediones

| Factor | Influence on Regioselectivity | Example Conditions | Outcome |

| Substrate Reactivity | The ketone with more acidic α-protons preferentially forms the enolate. | Acetophenone (pKa ~19) vs. Ethyl isonicotinate | Selective formation of the acetophenone enolate. |

| Base Strength | Strong bases (e.g., NaH, LDA) favor rapid and complete deprotonation of the more acidic ketone. | Sodium hydride in an aprotic solvent like THF or toluene. | High yield of the desired regioisomer. |

| Reaction Temperature | Lower temperatures can enhance selectivity by minimizing side reactions. | -78 °C to room temperature. | Improved regioselectivity and reduced byproducts. |

| Solvent | Aprotic solvents are generally preferred to avoid proton exchange reactions that can lead to a loss of regioselectivity. | Tetrahydrofuran (THF), Diethyl ether, Toluene. | Favors the desired reaction pathway. |

This table is illustrative and based on general principles of the Claisen condensation for analogous systems, as specific comparative studies for this compound are not extensively detailed in the reviewed literature.

Stereoselectivity in the Synthesis of Analogues

This compound itself is an achiral molecule. Therefore, its synthesis does not inherently involve stereoselectivity. However, stereoselectivity becomes a critical consideration in the synthesis of its chiral analogues, for example, when a substituent is introduced at the C2 position of the propanedione backbone.

The methylene (B1212753) group at the C2 position is prochiral, and its deprotonation leads to a planar enolate. Subsequent reaction of this enolate with an electrophile can generate a new stereocenter. The stereochemical outcome of such reactions can be controlled through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

For instance, the alkylation of the enolate of this compound with an alkyl halide can be rendered stereoselective by employing a chiral phase-transfer catalyst or by forming a chiral enolate through the use of a chiral base. Asymmetric catalysis, particularly with chiral transition metal complexes or organocatalysts, has emerged as a powerful tool for the enantioselective synthesis of α-substituted β-diketones. Chiral pyridine-containing ligands have been developed and utilized in various asymmetric catalytic reactions, showcasing their potential for inducing stereoselectivity.

Table 2: Approaches to Stereoselective Synthesis of Chiral Analogues of 1,3-Diketones

| Approach | Description | Example Catalyst/Reagent | Expected Outcome |

| Chiral Auxiliary | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical course of a reaction. | Use of a chiral ester or ketone starting material. | Diastereoselective formation of the product, with the auxiliary being removed in a subsequent step. |

| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a chiral environment for the reaction. | Chiral phase-transfer catalysts, chiral Lewis acids, or chiral Brønsted acids. | Enantioselective formation of the desired stereoisomer. |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to induce stereoselectivity. | Chiral bases for deprotonation, leading to a chiral enolate. | Formation of one enantiomer in excess. |

This table presents general strategies applicable to the stereoselective functionalization of 1,3-diketones. Specific examples for this compound are not widely reported.

Tautomerism and Conformational Dynamics of 1 Phenyl 3 4 Pyridinyl 1,3 Propanedione

Keto-Enol Tautomerism Equilibrium

Like other 1,3-dicarbonyl compounds, 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione exists as a dynamic equilibrium between its diketo and enol tautomeric forms. However, due to the stability conferred by a conjugated π-system and a strong intramolecular hydrogen bond, the enol form is significantly favored. This equilibrium is not static and can be influenced by various external factors.

Experimental Elucidation of Tautomeric Forms

In the solid state, this compound, also known as benzoyl-4-pyridoylmethane (b4pm), predominantly exists in its keto-enol form. mdpi.com X-ray crystallography studies on cocrystals of this compound have revealed the presence of a strong intramolecular O-H···O hydrogen bond, a hallmark of the enol tautomer. mdpi.com

Quantum mechanical calculations indicate the existence of two possible cis-enol forms, differing in the position of the enolic hydrogen atom: one adjacent to the phenyl group (Form I) and the other adjacent to the pyridinyl group (Form II). These calculations suggest that Form II, with the hydroxyl group proximal to the pyridine (B92270) ring, is slightly more stable in a vacuum by approximately 0.5 kJ mol⁻¹. mdpi.com This preference for the hydrogen atom to be closer to the pyridyl oxygen is also observed in the solid-state structures of the compound and its cocrystals. mdpi.com

The interconversion between these two enol forms occurs via proton transfer through the intramolecular hydrogen bond, with a calculated energy barrier of about 10 kJ mol⁻¹. mdpi.com While the enol form is dominant, the presence of both tautomers in equilibrium is evident in crystal structures, with the molar fraction of the more stable Form II being in the range of 67-75% in various cocrystal formations. mdpi.com

Factors Influencing Tautomeric Distribution (e.g., Solvent Effects)

The position of the keto-enol equilibrium in β-diketones is known to be highly sensitive to the surrounding environment, particularly the solvent. researchgate.net While specific quantitative data for the tautomeric distribution of this compound in a range of solvents is not extensively documented in the literature, the general principles governing solvent effects on this class of compounds are well-established.

In non-polar solvents, the enol form is typically favored due to the stability of the intramolecular hydrogen bond, which is shielded from competing interactions with solvent molecules. Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol groups. This interaction can lead to a shift in the equilibrium towards the diketo form. The solvent-dependent nature of the tautomerism has been confirmed for β-dicarbonyls through Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

For asymmetrical β-diketones like this compound, the polarity of the solvent can also influence the relative stability of the two different enol tautomers.

Table 1: General Influence of Solvent Polarity on Tautomeric Equilibrium of β-Diketones

| Solvent Type | Predominant Tautomer | Rationale |

| Non-polar | Enol | Stabilization of the intramolecular hydrogen bond. |

| Polar Aprotic | Enol/Keto | The equilibrium is variable, depending on the specific solvent-solute interactions. |

| Polar Protic | Keto | Disruption of the intramolecular hydrogen bond by intermolecular hydrogen bonding with the solvent. |

Intramolecular Hydrogen Bonding in β-Diketone Systems

A defining feature of the enol tautomer of this compound is the formation of a strong, resonance-assisted intramolecular hydrogen bond (RAHB). This bond forms a six-membered quasi-aromatic ring, which significantly contributes to the stability of the enol form. The hydrogen bond involves the enolic hydroxyl group and the oxygen atom of the adjacent carbonyl group.

Computational studies on the closely related 1-(n-pyridinyl)butane-1,3-diones have estimated the strength of this intramolecular hydrogen bond to be in the range of 17.9–20.3 kcal/mol, as calculated using Density Functional Theory (DFT) at the B3LYP/6–311++G(d,p) level of theory. This substantial energy highlights the stability conferred by this interaction. The presence of the pyridine ring and the phenyl group influences the electron density within the molecule, thereby modulating the strength of this hydrogen bond.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the rotational possibilities around the single bonds connecting the phenyl and pyridinyl rings to the central propanedione core. For the dominant enol tautomer, the planarity of the six-membered ring formed by the intramolecular hydrogen bond restricts the flexibility of the core structure.

The primary conformational freedom arises from the torsion angles of the phenyl and pyridinyl rings relative to the plane of the enol ring. The energy landscape, therefore, would be characterized by minima corresponding to the most stable rotational orientations of these aryl substituents. These preferred conformations are a balance between steric hindrance between the rings and the central core, and electronic effects such as conjugation which favor planarity.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Methylene (B1212753) Bridge

The methylene group situated between the two carbonyl moieties is characterized by its notable acidity, a consequence of the electron-withdrawing nature of the adjacent carbonyl groups. This acidity facilitates the formation of a stable enolate ion upon deprotonation, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Key reactions involving the methylene bridge include:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a basic catalyst. The product is typically an α,β-unsaturated ketone. While specific studies on 1-phenyl-3-(4-pyridinyl)-1,3-propanedione are not extensively documented, the general mechanism for 1,3-dicarbonyl compounds involves the formation of an enolate which then attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the final condensed product. The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone.

Michael Addition: The enolate derived from this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a powerful tool for the formation of new carbon-carbon bonds.

Alkylation and Acylation: The nucleophilic enolate can be readily alkylated or acylated by reacting with alkyl halides or acyl chlorides, respectively. These reactions allow for the introduction of various substituents at the central carbon, further functionalizing the molecule.

Reactivity of Carbonyl Groups

The two carbonyl groups in this compound are electrophilic centers and are susceptible to nucleophilic attack. A significant application of this reactivity is in the synthesis of various heterocyclic compounds through condensation reactions with binucleophiles.

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles. The reaction proceeds through a cyclocondensation mechanism where one nitrogen of the hydrazine attacks one carbonyl group, followed by an intramolecular condensation of the second nitrogen with the other carbonyl group, and subsequent dehydration. The regioselectivity of the reaction with substituted hydrazines can be influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine.

Synthesis of Isoxazoles: Condensation with hydroxylamine (B1172632) yields isoxazoles. Similar to pyrazole (B372694) synthesis, the reaction involves the formation of an oxime with one carbonyl group, followed by cyclization and dehydration.

Synthesis of Pyrimidines: Reaction with urea (B33335) or its derivatives can be used to synthesize pyrimidine-based structures. This involves the condensation of the nitrogen atoms of urea with the two carbonyl carbons of the diketone.

| Reagent | Product Heterocycle |

| Hydrazine (H₂NNH₂) | Pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Urea (NH₂CONH₂) | Pyrimidine |

Pyridyl Nitrogen Reactivity

The nitrogen atom of the pyridinyl ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for several key reactions:

N-Alkylation and N-Oxidation: The pyridyl nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. It can also be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids.

Coordination to Metal Centers: The lone pair on the nitrogen atom makes the pyridyl group an excellent ligand for coordination with a wide range of metal ions. This property is fundamental to the formation of metal complexes and coordination polymers. The coordination can occur exclusively through the pyridyl nitrogen or in conjunction with the enolate form of the β-diketone moiety, leading to chelation.

Metal-Mediated Transformations

This compound, in its enolate form, is a classic bidentate chelating ligand, forming stable complexes with a vast array of metal ions. The pyridyl group provides an additional coordination site, allowing the ligand to act as a bridging unit in polynuclear complexes.

While specific studies on the cleavage of this compound metal complexes are limited, the cleavage of β-dicarbonyl compounds, in general, is a known process. Oxidative cleavage of the C-C bond between the carbonyl groups can be mediated by certain metal complexes, often involving dioxygen activation. Enzymatic cleavage of β-diketones is also a recognized biochemical process, proceeding through various mechanistic pathways.

Ligand exchange reactions in metal complexes of β-diketonates are fundamental to their chemistry. The lability of the metal-ligand bond depends on several factors, including the nature of the metal ion, the substituents on the β-diketone, and the solvent. For pyridyl-containing β-diketonate complexes, exchange can occur at the β-diketonate binding site or involve the dissociation and association of the pyridyl group. Kinetic studies on analogous systems have shown that ligand exchange can proceed through either dissociative or associative mechanisms.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, general principles can be applied.

Coordination Chemistry and Metal Complexation

Ligand Design and Chelation Modes of 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione

The unique structural design of this compound, featuring both a phenyl and a 4-pyridinyl substituent on the propanedione backbone, suggests a rich and versatile coordination chemistry. The interplay between the hard oxygen donors of the diketone and the softer nitrogen donor of the pyridyl ring offers multiple possibilities for metal ion binding.

Bidentate and Polydentate Coordination

Primarily, the deprotonated form of the ligand is expected to act as a classic bidentate chelator through its two diketone oxygen atoms, forming a stable six-membered ring with a metal center. This is a well-established coordination mode for β-diketonate ligands.

Beyond this primary bidentate function, the pyridyl nitrogen introduces the potential for polydentate coordination. Depending on the metal ion's size, coordination number preference, and the reaction stoichiometry, the ligand could bridge two metal centers, with the diketone moiety binding to one and the pyridyl nitrogen coordinating to another. This could lead to the formation of polynuclear complexes or coordination polymers. In certain arrangements, it might even be possible for the ligand to coordinate to a single metal center in a terdentate fashion, although this would likely involve significant steric strain.

Influence of Pyridyl Nitrogen and Diketone Oxygen Donor Sites

The presence of both hard (oxygen) and borderline (nitrogen) donor atoms makes this compound an interesting candidate for studying the competitive coordination preferences of various metal ions. Hard metal ions, such as the lanthanides and early transition metals, are expected to show a strong preference for the diketone oxygen atoms. In contrast, softer transition metals, like silver(I) or palladium(II), might exhibit a stronger interaction with the pyridyl nitrogen.

The electronic properties of the pyridyl and phenyl rings also influence the acidity of the β-diketone and, consequently, the stability of the resulting metal complexes. The electron-withdrawing nature of the pyridyl ring is expected to increase the acidity of the ligand compared to dibenzoylmethane, potentially influencing the thermodynamics of complex formation.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for β-diketonate complexes. This typically involves the deprotonation of the ligand with a weak base in the presence of a metal salt. The choice of solvent and reaction conditions would be crucial in directing the formation of either discrete mononuclear or polynuclear species.

Transition Metal Complexes

A wide array of transition metals could be expected to form stable complexes with this ligand. First-row transition metals like copper(II), nickel(II), and cobalt(II) would likely form mononuclear complexes with a general formula of [M(L)₂] or [M(L)₂(Solvent)ₓ], where L represents the deprotonated ligand. The geometry around the metal center would be dictated by the metal's electronic configuration, with possibilities including square planar and octahedral arrangements. For metals that favor linear or T-shaped geometries, the pyridyl nitrogen could play a more significant role in the coordination sphere.

Table 1: Postulated Transition Metal Complexes and Their Potential Geometries

| Metal Ion | Potential Complex Formula | Anticipated Geometry |

|---|---|---|

| Cu(II) | [Cu(L)₂] | Square Planar |

| Ni(II) | [Ni(L)₂] or [Ni(L)₂(H₂O)₂] | Square Planar or Octahedral |

| Co(II) | [Co(L)₂] or [Co(L)₂(H₂O)₂] | Tetrahedral or Octahedral |

| Zn(II) | [Zn(L)₂] | Tetrahedral |

| Pd(II) | [Pd(L)₂] | Square Planar |

Lanthanide and Actinide Complexes

Lanthanide ions, with their high coordination numbers and strong affinity for oxygen donors, are excellent candidates for complexation with this compound. It is anticipated that they would form tris- or tetrakis-chelated complexes, with the general formulas [Ln(L)₃] or [Ln(L)₄]⁻. In these complexes, the pyridyl nitrogen could either remain uncoordinated or participate in further coordination with the same or another metal center, or with ancillary ligands. The luminescence properties of lanthanide complexes are often enhanced by the antenna effect of organic ligands, and the aromatic system of this ligand could prove effective in sensitizing the emission of ions like europium(III) and terbium(III).

Table 2: Hypothetical Lanthanide Complexes and Potential Coordination Numbers

| Lanthanide Ion | Potential Complex Formula | Expected Coordination Number |

|---|---|---|

| Eu(III) | [Eu(L)₃] or [Eu(L)₃(Solvent)ₓ] | 6 to 9 |

| Tb(III) | [Tb(L)₃] or [Tb(L)₃(Solvent)ₓ] | 6 to 9 |

Actinide ions, such as uranium(VI) (as uranyl, UO₂²⁺), would also be expected to form stable complexes with the diketonate moiety of the ligand.

Polynuclear and Supramolecular Architectures

The bifunctional nature of this compound makes it a promising building block for the construction of polynuclear and supramolecular structures. The pyridyl group can act as a linker to connect metal-diketonate units into one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The specific architecture would be influenced by the coordination geometry of the metal ion and the potential for π-π stacking interactions between the phenyl and pyridyl rings of adjacent ligands. The asymmetry of the ligand could lead to the formation of interesting and complex topologies not achievable with more symmetrical diketonate ligands.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research data for the compound "this compound" corresponding to the detailed sections requested in the outline. Foundational studies detailing the synthesis, coordination chemistry, and specific experimental data for the photoluminescence, UV-Visible absorption, and catalytic applications of its metal complexes are not available in the public domain of scientific research.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on "this compound" as per the strict requirements of the request. To do so would necessitate speculation or the inclusion of data from related but distinct compounds, which would violate the explicit instruction to focus exclusively on the specified molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, stability, and electronic properties of 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For β-diketones like this compound, DFT calculations are particularly useful for studying the keto-enol tautomerism, a key characteristic of this class of compounds.

A study on analogous compounds, 1-(n-pyridinyl)butane-1,3-diones, employed DFT calculations at the B3LYP/6-311++G(d,p) level of theory to investigate their structures, tautomerism, and conformations. ruc.dk This level of theory is well-suited for providing reliable energetic and geometric information. For this compound, similar calculations would likely be used to determine the relative stabilities of the diketo and keto-enol tautomers. The keto-enol form is generally stabilized by the formation of an intramolecular hydrogen bond.

The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, while the 6-311++G(d,p) basis set is a flexible basis set that provides a good description of the electron distribution in molecules containing heteroatoms.

Molecular Orbital Analysis (e.g., Natural Bond Orbital Analysis)

Molecular orbital analysis, such as Natural Bond Orbital (NBO) analysis, provides a deeper understanding of the electronic interactions within a molecule. NBO analysis can be used to investigate charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation.

Mechanistic Computational Studies

Computational studies are essential for elucidating the mechanisms of chemical reactions involving this compound. These studies can identify transition states, calculate activation energies, and explore the influence of the reaction environment.

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. By locating and characterizing the transition state, it is possible to calculate the activation energy of a reaction, which is a key determinant of the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can provide valuable insights into the reaction mechanism. For instance, in the synthesis of related 1,4-diaryl-2(arylamino)but-2-ene-1,4-diones, DFT calculations at the B3LYP/6-31++G(d,p) level were used to investigate different proposed mechanisms by calculating the geometries of reactants, products, intermediates, and transition states. sid.ir A similar approach could be applied to understand the formation and reactivity of this compound.

Simulation of Solvent Effects on Reactivity

The solvent can have a significant impact on the rate and mechanism of a chemical reaction. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reactivity of a molecule.

In a study of 1-(n-pyridinyl)butane-1,3-diones, the SCRF-PCM method was used to account for the solvent effects of chloroform (B151607) on the tautomeric equilibrium. ruc.dk For this compound, simulating solvent effects would be crucial for understanding its behavior in different reaction media. The choice of solvent can influence the relative stabilities of the keto and enol tautomers, as well as the activation energies of reactions in which it participates. Polar solvents, for example, may stabilize polar transition states, thereby accelerating the reaction rate.

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for the calculation of NMR chemical shifts. nih.gov Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra. researchgate.net

A study on the analogous 1-(n-pyridinyl)butane-1,3-diones demonstrated the use of DFT calculations to compute NMR nuclear shieldings, which were then compared with experimental data. ruc.dk Similar calculations for this compound would provide valuable information for the assignment of its experimental spectra.

Table 1: Predicted Spectroscopic Data for a Representative β-Diketone (based on analogous compounds)

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (δ) of enolic proton | 15-17 ppm |

| Chemical Shift (δ) of α-proton | 5.5-6.5 ppm | |

| ¹³C NMR | Chemical Shift (δ) of carbonyl carbons | 180-200 ppm |

| Chemical Shift (δ) of α-carbon | 90-100 ppm | |

| IR Spectroscopy | C=O stretching frequency (diketo) | 1700-1730 cm⁻¹ |

| C=O stretching frequency (enol) | 1600-1640 cm⁻¹ | |

| O-H stretching frequency (enol) | 2500-3200 cm⁻¹ (broad) | |

| UV-Vis Spectroscopy | λmax | 300-350 nm |

Note: The data in this table is illustrative and based on computational studies of structurally similar β-diketones. The actual values for this compound may vary.

Intermolecular Interactions and Crystal Packing Analysis

The presence of a pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor. The phenyl ring and the pyridinyl ring, both being aromatic systems, can participate in π-π stacking interactions. Furthermore, the diketone moiety can be involved in various weak intermolecular interactions. Computational methods, such as Hirshfeld surface analysis, are powerful tools for the detailed investigation of these intermolecular contacts.

Predicted Intermolecular Interactions:

Based on the functional groups present in this compound, the following intermolecular interactions are anticipated to play a significant role in its crystal packing:

Hydrogen Bonding: The nitrogen atom of the pyridinyl ring is a potential acceptor for hydrogen bonds. In the absence of strong hydrogen bond donors within the molecule itself, C-H···N and C-H···O interactions are likely to be significant. Aromatic C-H groups or the methylene (B1212753) C-H groups could act as donors.

π-π Stacking Interactions: The phenyl and pyridinyl rings are expected to engage in π-π stacking. These interactions can be either face-to-face or offset (slipped-parallel) arrangements, contributing to the stabilization of the crystal structure.

Crystal Packing:

Data from Related Structures:

Without experimental crystallographic data or specific computational studies for this compound, the following table provides a generalized summary of the types of intermolecular interactions that are expected to be present, based on the analysis of its functional groups and comparison with related compounds.

| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |

| Hydrogen Bonding | C-H (aromatic/aliphatic) | N (pyridinyl), O (carbonyl) | Formation of chains or layered motifs |

| π-π Stacking | Phenyl ring, Pyridinyl ring | Phenyl ring, Pyridinyl ring | Stabilization of the crystal lattice |

| C-H···π Interactions | C-H (aromatic/aliphatic) | π-system of phenyl or pyridinyl ring | Directional interactions influencing molecular orientation |

| van der Waals Forces | All atoms | All atoms | Overall cohesive energy and close packing |

A definitive analysis of the intermolecular interactions and crystal packing of this compound would necessitate its synthesis, crystallization, and subsequent characterization by single-crystal X-ray diffraction, complemented by theoretical calculations.

Advanced Materials and Optoelectronic Applications Non Biological

Applications in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable emitters is a cornerstone of organic light-emitting diode (OLED) technology. While there is a lack of specific research focusing on 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione as a primary emitter, its structural features suggest a significant potential role as a ligand in luminescent metal complexes, particularly those involving lanthanide ions like Europium (Eu³⁺).

Europium complexes are well-regarded for their sharp, red emission, a critical component for full-color displays and solid-state lighting. mdpi.com The performance of these complexes in OLEDs is heavily dependent on the organic ligands that encapsulate the central metal ion. These ligands serve a dual purpose: they act as "antennas" to efficiently absorb energy and then transfer it to the lanthanide ion, which in turn emits light.

Pyridyl β-diketonate structures are excellent candidates for such ligands. The β-diketonate moiety provides a strong chelating site for the metal ion, forming a stable complex, while the aromatic phenyl and pyridinyl groups can be tailored to optimize energy absorption and transfer. The pyridinyl nitrogen, in particular, can influence the electronic properties and stability of the resulting complex.

For instance, mixed-ligand europium complexes have demonstrated enhanced luminance in solution-processed OLEDs. mdpi.com The design of these complexes often involves a combination of β-diketonate ligands and other ancillary ligands to fine-tune the photophysical properties. It is conceivable that this compound could be employed in such systems to create novel Eu³⁺ complexes with desirable electroluminescent characteristics.

Table 1: Potential Role of this compound in OLEDs

| Feature | Potential Application | Rationale |

| β-Diketone Structure | Ligand for Lanthanide Ions (e.g., Eu³⁺) | Forms stable chelates, facilitating energy transfer for sharp emission. |

| Pyridinyl Group | Modification of Electronic Properties | Can influence the energy levels and stability of the metal complex. |

| Aromatic Rings | Antenna Effect | Absorb energy efficiently for subsequent transfer to the metal center. |

Further research is necessary to synthesize and characterize europium and other lanthanide complexes incorporating this compound and to evaluate their performance in OLED devices.

Use in Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. However, long-term stability remains a significant challenge, often limited by defects at the perovskite crystal surfaces and grain boundaries.

One effective strategy to enhance both the efficiency and stability of PSCs is the use of passivating agents that can heal these defects. The chemical structure of this compound makes it a compelling candidate for such a role. The pyridinyl nitrogen and the carbonyl oxygen atoms of the dione (B5365651) group can act as Lewis bases, enabling them to coordinate with uncoordinated lead ions (Pb²⁺), which are a common type of defect in lead-halide perovskites. rsc.org

This coordination can passivate the defects, reducing non-radiative recombination of charge carriers and thereby improving the solar cell's efficiency and operational stability. Multifunctional ligands containing pyridyl and carboxylic acid groups have been shown to effectively passivate perovskite films, leading to air-stable PSCs with efficiencies exceeding 20%. rsc.org Similarly, other ligands have been employed to stabilize perovskite surfaces and improve device lifetimes under operational stress. northwestern.eduqd-latam.com

The β-diketone moiety in this compound could also play a role in modulating the perovskite crystallization process, potentially leading to higher quality films with larger grain sizes and fewer defects. While direct experimental evidence for this specific compound is not yet available, the principles of defect passivation through Lewis base coordination are well-established in the field of perovskite photovoltaics.

Integration into Other Photoelectronic Materials

Beyond OLEDs and PSCs, the unique photophysical properties that can arise from metal complexes of this compound suggest its potential for integration into a broader range of photoelectronic materials. The ability to form stable complexes with a variety of metal ions opens the door to creating materials with tailored absorption and emission characteristics.

For example, complexes with different transition metals could be explored for applications in light-sensing or photo-catalysis. The photophysical behavior of pyridyl-substituted compounds is known to be sensitive to their environment, which could be exploited in the design of responsive materials.

Role in Sensor Development (non-biological target detection)

The design of selective and sensitive chemical sensors for the detection of metal ions and other analytes is a critical area of research. The pyridyl β-diketonate structure is an excellent platform for the development of such sensors. The pyridyl group is a well-established component in ligands designed for selective metal ion complexation and sensing. rsc.org

The coordination of a target metal ion to the this compound ligand can induce a change in its photophysical properties, such as fluorescence or absorbance, providing a detectable signal. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common mechanism in fluorescent sensors. rsc.org

By modifying the phenyl and pyridinyl rings with different functional groups, it is possible to tune the selectivity and sensitivity of the sensor for specific metal ions. For instance, pyridyl-based ligands have been designed for the selective sensing of ions like Zn²⁺ and Cd²⁺. rsc.org The formation of mixed-metal coordination networks with dipyridyl β-diketonate complexes further expands the possibilities for creating sophisticated sensor arrays. nih.gov

Table 2: Potential Sensor Applications for this compound

| Target Analyte | Sensing Mechanism | Key Structural Feature |

| Metal Ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Pyridyl β-diketonate core |

| Small Molecules | Host-Guest Chemistry in Coordination Cages | Formation of self-assembled structures |

The development of sensors based on this compound would involve synthesizing the ligand and studying its spectroscopic response to various non-biological analytes.

Precursor for Polymer and Coating Materials (excluding consumer products)

The functional groups present in this compound also make it a valuable precursor for the synthesis of advanced polymers and functional coatings. The presence of the reactive methylene (B1212753) group in the β-diketone structure allows for a variety of chemical modifications and polymerization reactions. icm.edu.pl

For example, it could be incorporated into the backbone or as a side chain of a polymer to imbue it with specific properties, such as metal-coordinating capabilities or enhanced thermal stability. Pyridine-based polyimides and polybenzimidazoles are known for their excellent thermal and mechanical properties, making them suitable for high-performance applications in aerospace and electronics. researchgate.netbenicewiczgroup.com

Furthermore, β-diketonate complexes are frequently used in polymer technology as catalysts for polymerization and as additives to modify the properties of the final polymer, such as improving UV resistance. icm.edu.pl Zinc β-diketonate complexes, for instance, have been used to create macromolecular coordination polymers. orientjchem.org

In the realm of coatings, polymers incorporating this compound could be used to create surfaces with specific functionalities. For example, a coating containing this compound could be designed to selectively bind to certain metals, offering potential applications in areas such as environmental remediation or specialized industrial coatings.

Analytical and Spectroscopic Characterization for Research Purposes

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present. For 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione, these methods can elucidate the characteristic vibrational modes of its phenyl, pyridinyl, and 1,3-dicarbonyl moieties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its various functional groups. Due to the presence of keto-enol tautomerism, the IR spectrum would likely exhibit features of both the diketo and the enol forms.

The diketo form would be characterized by two distinct carbonyl stretching vibrations (ν C=O). In contrast, the enol form, stabilized by intramolecular hydrogen bonding, would show a broader, lower frequency carbonyl absorption and a broad O-H stretching band.

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

| 3100-3000 | Aromatic C-H stretch | Phenyl and Pyridinyl rings |

| 1700-1660 | C=O stretch (asymmetric and symmetric) | Diketo tautomer |

| 1640-1590 | C=O stretch (conjugated) | Enol tautomer |

| 1610-1500 | C=C and C=N stretching | Phenyl and Pyridinyl rings |

| 1500-1400 | C-H bending | CH₂ group (diketo form) |

| 900-690 | Out-of-plane C-H bending | Phenyl and Pyridinyl rings |

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to IR spectroscopy. For this compound, Raman scattering would be especially useful for characterizing the vibrations of the aromatic rings and the C=C bond in the enol tautomer.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Functional Group |

| 3100-3000 | Aromatic C-H stretch | Phenyl and Pyridinyl rings |

| 1610-1580 | Ring stretching modes | Phenyl and Pyridinyl rings |

| 1030-1000 | Ring breathing mode | Phenyl and Pyridinyl rings |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with 2D techniques, can provide a complete picture of the molecular structure, including the investigation of its tautomeric equilibrium.

Proton NMR (¹H NMR) for Proton Environment and Tautomerism

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl and pyridinyl rings, as well as signals corresponding to the methylene (B1212753) or methine and hydroxyl protons of the diketo and enol forms, respectively. The integration of these signals can be used to determine the ratio of the two tautomers in a given solvent.

Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Tautomer |

| ~16.0-17.0 | s (broad) | Enolic -OH | Enol |

| 8.8-8.6 | d | Protons ortho to Pyridinyl N | Both |

| 8.0-7.8 | d | Protons ortho to Carbonyl (Phenyl) | Both |

| 7.7-7.4 | m | Other Phenyl and Pyridinyl protons | Both |

| ~6.5 | s | Vinylic =CH- | Enol |

| ~4.5 | s | Methylene -CH₂- | Keto |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbons will be particularly indicative of the electronic environment and can help distinguish between the keto and enol forms.

Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Tautomer |

| ~195-180 | C=O (carbonyls) | Keto & Enol |

| ~150 | C (ortho to Pyridinyl N) | Both |

| ~140-125 | Aromatic C-H and quaternary C | Both |

| ~95 | Vinylic =CH- | Enol |

| ~55 | Methylene -CH₂- | Keto |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, within the phenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the carbons of the aromatic rings and the methylene/methine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the protons on the aromatic rings to the carbonyl carbons, confirming the connectivity of the molecule.

Mass Spectrometry for Structural Elucidation (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules, making it an appropriate method for the analysis of this compound.

In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis would be expected to reveal the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound (C₁₄H₁₁NO₂), calculated to be 225.25 g/mol .

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides insights into the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the propanedione backbone and the loss of neutral molecules. While specific data for the target compound is unavailable, the fragmentation of similar structures, such as pyridinones, often involves the loss of molecules like CO and HCN.

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z | Description |

| [M+H]⁺ | 226.08 | Protonated molecule |

| [M+Na]⁺ | 248.06 | Sodium adduct |

| Fragment ions | Varies | Resulting from the cleavage of the molecular structure |

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable tool for determining the arrangement of atoms within a crystalline solid. This technique provides detailed information about the crystal structure, phase purity, and other crystallographic parameters.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how those molecules pack together in a crystal. To perform this analysis, a single crystal of this compound of suitable size and quality would be required.

The analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. For instance, the crystal structure of a related compound, 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione, has been reported to crystallize in the triclinic space group, with its structure revealing two enolic tautomeric forms stabilized by hydrogen bonds. A similar detailed structural analysis would be anticipated for this compound.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern is a fingerprint of a crystalline solid. The analysis of a powdered sample of this compound would produce a diffractogram with a series of peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the compound's crystal structure.

This technique is particularly useful for routine identification, quality control, and for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit different physical properties.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly employed to determine the thermal stability and phase transitions of a compound.

In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate. The resulting TGA curve provides information about the thermal stability of the compound, its decomposition temperature, and the presence of any volatile components. For a stable organic compound like this compound, a single-step decomposition at an elevated temperature would be expected in an inert atmosphere.

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve reveals information about phase transitions, such as melting, crystallization, and decomposition, by showing endothermic or exothermic peaks. For this compound, an endothermic peak corresponding to its melting point would be expected, followed by exothermic peaks at higher temperatures if decomposition occurs. For example, thermal studies on related 1,3-bis(4-pyridyl)propane bridged dicobaloximes have been conducted using TGA and DTA to determine their thermal stability. researchgate.net

Expected Thermal Analysis Data for this compound:

| Analysis | Parameter | Expected Observation |

| TGA | Onset of decomposition | Temperature at which significant mass loss begins |

| Residue at high temp. | Percentage of mass remaining | |

| DTA | Melting point | Endothermic peak at the melting temperature |

| Decomposition | Exothermic peak(s) at decomposition temperatures |

Synthesis and Research on Derivatives and Analogues of 1 Phenyl 3 4 Pyridinyl 1,3 Propanedione

Modification of Phenyl Substituents

The synthesis of derivatives of 1-phenyl-3-(4-pyridinyl)-1,3-propanedione often involves modifications to the phenyl ring to modulate the electronic and steric properties of the molecule. A common synthetic route for β-diketones is the Claisen condensation, where an ester and a ketone react in the presence of a strong base. For instance, the analogue 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) can be synthesized by reacting acetophenone (B1666503) and ethyl benzoate. prepchem.com A similar strategy can be applied to create derivatives with substituted phenyl groups by starting with appropriately substituted acetophenones or benzoates.

Systematic studies have been conducted on analogues where the phenyl group is replaced by an alkyloxyphenyl group (C₆H₄OCₙH₂ₙ₊₁). rsc.orgresearchgate.net These compounds are prepared and characterized to investigate the influence of the alkoxy chain length on the properties of the resulting molecules, particularly in the context of their metal complexes. rsc.orgresearchgate.net

Further modifications include the introduction of other functional groups onto the phenyl ring. In analogous systems like 1,3-diaryl-3-(phenylthio)propan-1-ones, which are synthesized from chalcone (B49325) precursors, substitutions on the phenyl rings have been explored. nih.govresearchgate.net Examples of such modifications include the introduction of methoxy (B1213986) and morpholinoethoxy groups, which can alter the molecule's solubility, coordination ability, and biological activity. nih.govresearchgate.net

| Derivative/Analogue Structure | Substituent (R) on Phenyl Ring | Typical Ketone Precursor | Typical Ester Precursor |

|---|---|---|---|

| 1-(4-alkoxyphenyl)-3-(pyridinyl)-1,3-propanedione | -OCₙH₂ₙ₊₁ | 4'-Alkyloxyacetophenone | Ethyl isonicotinate |

| 1-(4-methoxyphenyl)-3-phenyl-3-(phenylthio)propan-1-one | -OCH₃ (on one phenyl ring) | Synthesized from the corresponding substituted chalcone precursor | |

| 1-phenyl-3-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | -O(CH₂)₂-morpholine (on one phenyl ring) | Synthesized from the corresponding substituted chalcone precursor |

Modification of Pyridinyl Substituents or Isomers (e.g., 2-pyridinyl, 3-pyridinyl)

The position of the nitrogen atom within the pyridinyl ring significantly influences the properties of the molecule, leading to the study of its structural isomers: 1-phenyl-3-(2-pyridinyl)-1,3-propanedione and 1-phenyl-3-(3-pyridinyl)-1,3-propanedione. mdpi.commdpi.com These isomers, along with the 4-pyridinyl parent compound, have been synthesized to investigate their tautomeric equilibria and coordination chemistry. mdpi.commdpi.comku.dk

The synthesis of these isomers follows general procedures for β-diketone formation, typically involving the condensation of a phenyl ketone (like acetophenone) with the corresponding pyridyl ester (e.g., ethyl picolinate, nicotinate, or isonicotinate). The choice of pyridyl ester determines which isomer is formed. These isomers exhibit differences in their structural and electronic properties due to the varying position of the nitrogen atom, which affects the molecule's conjugation and basicity. mdpi.comku.dk

| Compound Name | Pyridinyl Isomer | CAS Number | Key Research Focus |

|---|---|---|---|

| 1-Phenyl-3-(2-pyridinyl)-1,3-propanedione | 2-pyridinyl | 10472-94-3 | Tautomerism, Coordination Chemistry mdpi.comnih.gov |

| 1-Phenyl-3-(3-pyridinyl)-1,3-propanedione | 3-pyridinyl | 10472-95-4 | Tautomerism, Crystal Packing mdpi.commdpi.com |

| This compound | 4-pyridinyl | 6312-20-5 | Tautomerism, Coordination Chemistry, Halogen Bonding mdpi.comhoffmanchemicals.com |

Introduction of Heteroatoms or Functional Groups

Modifications to the 1,3-propanedione backbone can create analogues with distinct properties. A notable example is the introduction of a sulfur heteroatom. The synthesis of β-aryl-β-mercapto ketones, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, has been reported. nih.govresearchgate.net These compounds are prepared via the Michael addition of a thiol to a chalcone (an α,β-unsaturated ketone), which serves as the precursor to the β-diketone structure. nih.gov This introduces a thioether linkage at the C3 position of the propanone chain, fundamentally altering the electronic and coordination properties of the backbone.

Another approach involves the reaction of the dicarbonyl moiety to form heterocyclic structures. For example, 1,3-diketones are well-known precursors for the synthesis of pyrazoles through condensation with hydrazines. researchgate.net The reaction of 1,3-diphenyl-1,3-propanedione with phenylhydrazine (B124118) demonstrates this transformation, where the dicarbonyl system is converted into a five-membered heterocyclic ring containing two adjacent nitrogen atoms. researchgate.net While this changes the core structure, it highlights the reactivity of the diketone backbone as a platform for introducing new functional groups and heteroatoms. The introduction of fluorine atoms into the β-diketone structure is another area of research, as fluorination can significantly alter the compound's properties. researchgate.net

Structure-Reactivity Relationships in Analogous Systems

A key aspect of the reactivity of this compound and its analogues is the keto-enol tautomerism. researchgate.net Asymmetric β-diketones can exist as two distinct enol tautomers, interconverting via proton transfer through an intramolecular hydrogen bond. mdpi.commdpi.com

Computational and experimental studies on pyridinyl β-diketones have revealed relationships between the structure and the stability of these tautomers. mdpi.comku.dk For benzoyl-4-pyridoylmethane (the title compound), the enol tautomer where the acidic proton is adjacent to the pyridyl ring is calculated to be slightly more stable than the tautomer where the proton is adjacent to the benzoyl group. mdpi.com This preference is influenced by the electronic effects of the pyridyl nitrogen. The position of the nitrogen atom in the pyridyl ring (2-, 3-, or 4-position) also affects the tautomeric equilibrium. mdpi.com For the 2- and 4-pyridyl isomers, the enol form with the OH group adjacent to the pyridine (B92270) ring is dominant, whereas for the 3-pyridyl isomer, the proton is located closer to the phenyl ring. mdpi.com This relationship demonstrates how the placement of a heteroatom within the aromatic system dictates the preferred tautomeric form and, consequently, the molecule's reactivity and coordination behavior.

Influence of Structural Modifications on Coordination Behavior

The presence of multiple potential donor atoms—the pyridyl nitrogen and the two carbonyl oxygens—makes this compound and its derivatives versatile ligands in coordination chemistry. Structural modifications significantly influence how these ligands bind to metal centers.

Studies on palladium(II) complexes with ligands based on 1-(alkyloxyphenyl)-3-(pyridyl)-1,3-propanedione have shown diverse coordination modes. rsc.orgresearchgate.net Two primary modes are observed:

NO-bidentate coordination : The neutral ligand coordinates to the metal center through the pyridyl nitrogen and one of the carbonyl oxygens, forming a chelate ring. rsc.orgresearchgate.net

OO-bidentate coordination : The ligand first undergoes deprotonation of the central methylene (B1212753) group to form a β-diketonate anion. This anion then coordinates to the metal center through both oxygen atoms. In this case, if the pyridyl nitrogen is protonated (forming a pyridiniumyl group), the ligand acts as a zwitterion. rsc.orgresearchgate.net

The choice between these coordination modes can be controlled by the reaction conditions and the specific structure of the ligand. For example, ligands with a pyridiniumyl substituent favor the zwitterionic OO-donor mode. researchgate.net These structural variations in the resulting metal complexes directly impact their properties, such as their potential to form liquid crystals. rsc.org

| Ligand Type | Coordination Mode | Metal Center | Observed Complex Type | Reference |

|---|---|---|---|---|

| Neutral Pyridyl β-diketone | NO-bidentate | Pd(II) | [Pd(η³-C₃H₅)(κ²-HL)]⁺ | rsc.orgresearchgate.net |

| Zwitterionic Pyridiniumyl β-diketonate | OO-bidentate | Pd(II) | [Pd(η³-C₃H₅)(κ²-L)]⁺ | rsc.orgresearchgate.net |

| β-diketonate | OO-bidentate | Pd(II) | [Pd(κ²-L)₂] | rsc.orgresearchgate.net |

Systematic Studies on Structure-Property Relationships (excluding prohibited properties)

Systematic studies have been performed to establish clear relationships between the molecular structure of pyridyl β-diketone derivatives and their resulting physical properties. A prominent area of this research is in the field of metallomesogens, which are metal-containing liquid crystals.

Research on palladium(II) complexes of 1-(alkyloxyphenyl)-3-(pyridyl)-1,3-propanedione ligands has demonstrated a clear structure-property relationship. rsc.orgresearchgate.net By systematically varying the length of the alkyl chain (-OCₙH₂ₙ₊₁) on the phenyl substituent, researchers were able to control the mesomorphic (liquid crystalline) properties of the final metal complexes. It was found that ionic palladium complexes containing these ligands could exhibit Smectic C (SmC) mesophases. rsc.org

The study revealed that the range of these liquid crystal phases was significantly greater for complexes where the ligand coordinated in a zwitterionic OO-bidentate mode compared to those with a neutral NO-bidentate coordination. rsc.orgresearchgate.net This indicates that both the peripheral modification (alkyl chain length) and the specific coordination geometry are crucial in determining the material's properties. Such systematic investigations are fundamental for the rational design of new materials with tailored optical or electronic characteristics.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-3-(4-pyridinyl)-1,3-propanedione, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-pyridinylacetophenone) reacts with an acyl chloride or ester under basic conditions. For example, analogous syntheses (e.g., Avobenzone derivatives) involve refluxing in ethanol or dimethylformamide (DMF) with catalytic bases like NaOH or KOH . Optimization includes temperature control (e.g., 10°C for exothermic steps), solvent selection (e.g., dry dioxane for moisture-sensitive reactions), and stoichiometric adjustments to minimize byproducts. Post-synthesis purification often employs column chromatography (silica gel, chloroform eluent) or recrystallization from ethanol .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Characterization relies on multimodal spectroscopy:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1600–1700 cm⁻¹) and pyridinyl C-N vibrations.

- NMR : -NMR detects aromatic protons (δ 7–9 ppm) and diketone backbone protons; -NMR confirms carbonyl carbons (δ 185–200 ppm).

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M]) and fragmentation patterns.

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/O ratios .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chloroform, DMF, or ethanol. Stability tests under UV light, heat (e.g., 80°C), and acidic/basic conditions are critical for applications like photoluminescence. For example, diketones with methoxy substituents (e.g., Avobenzone derivatives) degrade under prolonged UV exposure, necessitating stabilizers like antioxidants .

Advanced Research Questions

Q. How does this compound coordinate with lanthanide ions, and what photophysical properties arise?

- Methodological Answer : The diketone acts as a bidentate ligand, coordinating via two carbonyl oxygen atoms to Sm(III), Eu(III), or similar lanthanides. Synthesis involves refluxing the ligand with lanthanide salts (e.g., SmCl₃) in ethanol/water. Photoluminescence studies in DMF reveal sharp emission bands (e.g., Sm(III) complexes show orange-red emission at 560–660 nm). Quantum yield and lifetime measurements are used to assess energy transfer efficiency .

Q. What strategies resolve contradictions in cytotoxicity data for metal complexes of this compound?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., HTB-54 cancer cell line studies) may arise from ligand substituent effects. For example, electron-withdrawing groups (e.g., Cl in BCP-1,3PPon) enhance bioactivity compared to methoxy groups. Dose-response assays (MTT tests) and comparative studies with control ligands (e.g., BMP-1,3PPon) help isolate structural contributions. Statistical validation (e.g., ANOVA) ensures reproducibility .

Q. How can the diketone backbone be modified to enhance polymer compatibility for optoelectronic applications?

- Methodological Answer : Functionalization with vinyl groups (e.g., via esterification with p-vinylbenzoic acid) enables copolymerization with styrene. Reaction conditions (e.g., DCC/DMAP coupling in methanol) and purification (chloroform extraction) yield monomers like ASt. UV-Vis and fluorescence spectroscopy assess optoelectronic properties, while DSC/TGA evaluates thermal stability .

Q. What computational methods predict the ligand’s electronic structure and reactivity in metal-organic frameworks (MOFs)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and binding energies with metals. Software like Gaussian or ORCA simulates IR/NMR spectra for validation. For MOFs, molecular docking studies predict host-guest interactions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers away from light. Waste disposal follows hazardous chemical protocols (e.g., neutralization before disposal). Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products